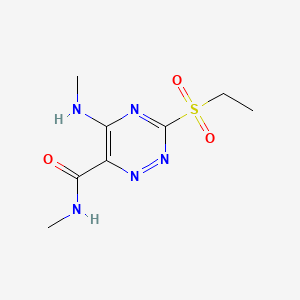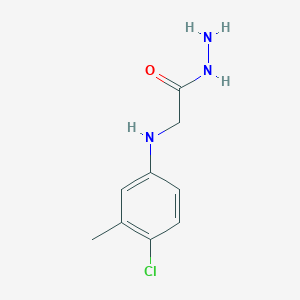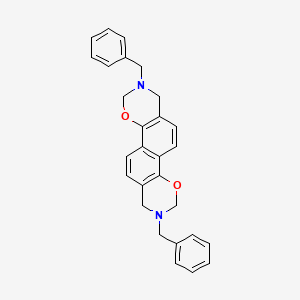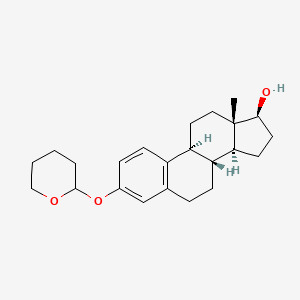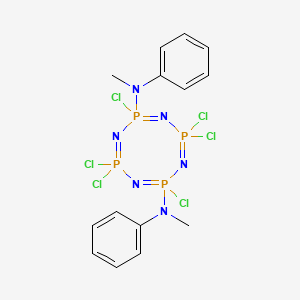
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dibromophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dibromophenyl)- is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzenesulfonamide core with amino and dibromophenyl substituents, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-amino-N-(4-amino-3,5-dibromophenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with benzenesulfonamide and 4-amino-3,5-dibromophenylamine as the primary reactants.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Purification: The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of benzenesulfonamide, 4-amino-N-(4-amino-3,5-dibromophenyl)- may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification systems can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dibromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and dibromophenyl groups can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dibromophenyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of benzenesulfonamide, 4-amino-N-(4-amino-3,5-dibromophenyl)- involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition can disrupt the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis . The compound binds to the active site of CA IX, preventing its normal function and thereby exerting its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide, 4-amino-N-(3,4-dichlorophenyl)-: This compound has similar structural features but with dichloro substituents instead of dibromo.
Benzenesulfonamide, 4-amino-N-(3-methoxypropyl)-:
Uniqueness
Benzenesulfonamide, 4-amino-N-(4-amino-3,5-dibromophenyl)- is unique due to its dibromo substituents, which enhance its reactivity and potential as an inhibitor of carbonic anhydrase IX. This makes it particularly valuable in medicinal chemistry for developing targeted anticancer therapies.
Eigenschaften
CAS-Nummer |
174628-56-9 |
|---|---|
Molekularformel |
C12H11Br2N3O2S |
Molekulargewicht |
421.11 g/mol |
IUPAC-Name |
4-amino-N-(4-amino-3,5-dibromophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11Br2N3O2S/c13-10-5-8(6-11(14)12(10)16)17-20(18,19)9-3-1-7(15)2-4-9/h1-6,17H,15-16H2 |
InChI-Schlüssel |
AQWPYFPOMGQZKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C(=C2)Br)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


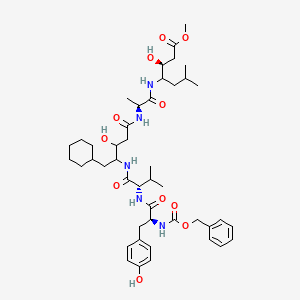

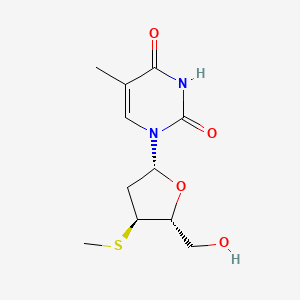
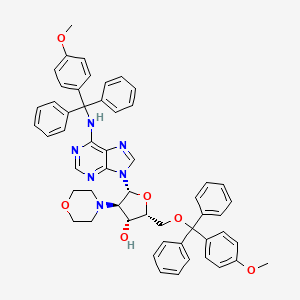
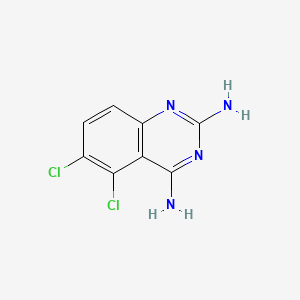

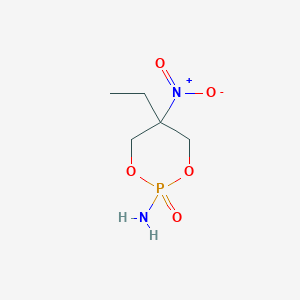
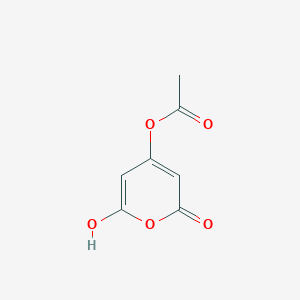
![2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194569.png)
